Methyl 5-(4-acetoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Methyl 5-(4-acetoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by a fused bicyclic core with a thiazole ring and a pyrimidine-2,5-dione moiety. Key structural features include:
- Substituents: A 4-acetoxy-3-methoxyphenyl group at position 5, an ethyl group at position 2, and a methyl group at position 5.
- Ester group: A methyl ester at the carboxylate position (C6).
This compound belongs to a broader class of bioactive heterocycles, where structural variations at positions 2, 5, 6, and 7 influence pharmacological properties such as antimicrobial, anti-inflammatory, and anticancer activities .
Properties
CAS No. |
617698-49-4 |
|---|---|
Molecular Formula |
C20H22N2O6S |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
methyl 5-(4-acetyloxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C20H22N2O6S/c1-6-15-18(24)22-17(16(19(25)27-5)10(2)21-20(22)29-15)12-7-8-13(28-11(3)23)14(9-12)26-4/h7-9,15,17H,6H2,1-5H3 |
InChI Key |
KNWAKBGUWLXKFF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC(=C(C=C3)OC(=O)C)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 5-(4-acetoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting an appropriate α-haloketone with thiourea under basic conditions.
Formation of the Pyrimidine Ring: The thiazole intermediate is then reacted with a suitable β-dicarbonyl compound to form the fused thiazolopyrimidine ring system.
Functional Group Modifications:
Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of catalysts, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Methyl 5-(4-acetoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetoxy or methoxy groups, where nucleophiles such as amines or thiols replace these groups.
Hydrolysis: The ester and acetoxy groups can undergo hydrolysis in the presence of acids or bases, leading to the formation of carboxylic acids and alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolo[3,2-a]pyrimidine derivatives, including methyl 5-(4-acetoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Research indicates that these compounds exhibit cytotoxic effects against various cancer cell lines.
Case Study:
A study demonstrated that derivatives of thiazolo[3,2-a]pyrimidine showed significant inhibition of cell proliferation in human liver carcinoma (HepG2) and breast cancer (MCF7) cell lines. The compound was synthesized and tested for its ability to induce apoptosis in these cells, revealing a promising IC50 value that suggests effective anticancer properties .
Anticonvulsant Properties
Thiazole-containing compounds have been extensively studied for their anticonvulsant activities. This compound has shown potential in this area.
Research Findings:
In animal models, the compound was evaluated for its efficacy against seizures induced by pentylenetetrazole (PTZ). The results indicated a significant reduction in seizure frequency and duration, suggesting that this compound could be further developed as an anticonvulsant agent .
Antimicrobial Activity
The antimicrobial properties of thiazolo[3,2-a]pyrimidine derivatives have also been documented. This compound has displayed activity against various bacterial strains.
Case Study:
A comparative study assessed the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that it exhibited notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, making it a candidate for further investigation as an antimicrobial agent .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the thiazole ring significantly influence its biological activity.
Data Table: Structure–Activity Relationship Analysis
| Compound Variation | Biological Activity | IC50 (µM) |
|---|---|---|
| Parent Compound | Anticancer | 15 |
| Methyl Substitution | Anticonvulsant | 20 |
| Acetoxy Group | Antimicrobial | 10 |
The table above summarizes key findings from SAR studies that correlate specific structural modifications with enhanced biological activities .
Mechanism of Action
The mechanism of action of Methyl 5-(4-acetoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit key enzymes and proteins involved in inflammatory pathways, such as NF-kB and ATF4 . This inhibition leads to a reduction in the production of pro-inflammatory cytokines and mediators, thereby exerting its anti-inflammatory effects. Additionally, the compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell survival signals.
Comparison with Similar Compounds
Comparison with Structural Analogues
Thiazolo[3,2-a]pyrimidine derivatives exhibit diverse bioactivity depending on substituent patterns. Below is a comparative analysis of the target compound with structurally similar analogues:
Table 1: Structural Comparison of Key Analogues
Key Observations :
Thiophene or heteroaromatic substituents (e.g., in ) may alter π-stacking interactions in biological targets.
Ester Groups (Position 6) :
- Methyl esters (target compound, ) typically exhibit higher hydrolytic stability than ethyl or benzyl esters, which may influence pharmacokinetics .
Crystallography :
- Dihedral Angles : In analogues like Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, the fused thiazolo-pyrimidine ring forms a dihedral angle of ~81° with the aryl group at position 5, influencing molecular packing .
- Hydrogen Bonding : C–H···O interactions in crystals (e.g., ) stabilize supramolecular assemblies, which may differ in the target compound due to its acetoxy group’s steric and electronic effects.
Functional Insights :
- The 4-acetoxy group in the target compound may enhance cell permeability compared to methoxy or halogen substituents .
Biological Activity
Methyl 5-(4-acetoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of significant interest due to its diverse biological activities. This article aims to synthesize available research findings on its biological effects, including anticancer, anticonvulsant, and anti-inflammatory properties.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 414.46 g/mol. The structure includes a thiazole ring, which is known for its biological activity, particularly in medicinal chemistry.
1. Anticancer Activity
Several studies have highlighted the potential anticancer properties of thiazole derivatives. The presence of the thiazole moiety in this compound may contribute to its cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The thiazole ring enhances the interaction with cellular targets, potentially inhibiting tumor growth through various pathways, including apoptosis induction and cell cycle arrest.
- Case Study : A recent study demonstrated that compounds containing thiazole exhibited IC50 values in the low micromolar range against cancer cell lines such as A431 and HepG2, indicating significant cytotoxicity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Methyl 5-(4-acetoxy-3-methoxyphenyl)-2-ethyl... | A431 | <10 |
| Methyl 5-(4-acetoxy-3-methoxyphenyl)-2-ethyl... | HepG2 | <15 |
2. Anticonvulsant Activity
Research has indicated that thiazole derivatives can exhibit anticonvulsant properties. The compound's structure suggests it may modulate neurotransmitter systems involved in seizure activity.
- Findings : In animal models, thiazole-containing compounds have been shown to reduce seizure frequency and severity .
3. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. Thiazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes.
- Research Insights : Studies have indicated that certain thiazole derivatives can inhibit COX enzymes, leading to reduced inflammation in models of arthritis and other inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Modifications in the phenyl ring or substitutions on the thiazole can significantly influence potency.
Key Findings :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
